molecular formula C10H9BN2O2 B6327729 [3,3'-Bipyridin]-5-ylboronic acid CAS No. 1034541-67-7

[3,3'-Bipyridin]-5-ylboronic acid

Cat. No.: B6327729
CAS No.: 1034541-67-7
M. Wt: 200.00 g/mol
InChI Key: LXGBPPKUYVHJFF-UHFFFAOYSA-N
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Description

[3,3’-Bipyridin]-5-ylboronic acid: is a boronic acid derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond

Mechanism of Action

While the mechanism of action would depend on the specific application, boronic acids often function by forming covalent bonds with other compounds. Bipyridines, when used as ligands, can alter the reactivity of the metal center .

Safety and Hazards

Like many chemicals, boronic acids and bipyridines should be handled with care. They can be harmful if ingested or if they come into contact with the skin or eyes .

Future Directions

The use of boronic acids and bipyridines in chemical and biological research is expected to continue to grow. For example, the development of new synthetic methods could lead to the creation of novel boronic acid and bipyridine derivatives with unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-5-ylboronic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of [3,3’-Bipyridin]-5-ylboronic acid may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,3’-Bipyridin]-5-ylboronic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated derivatives and nucleophiles are often used in substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced bipyridine derivatives .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3,3’-Bipyridin]-5-ylboronic acid lies in its boronic acid functional group, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring boron-containing ligands and catalysts .

Properties

IUPAC Name

(5-pyridin-3-ylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGBPPKUYVHJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2=CN=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726162
Record name [3,3'-Bipyridin]-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034541-67-7
Record name [3,3'-Bipyridin]-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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